Cas no 2060038-31-3 (methyl 2-cyclopropyl-5H,6H,7H,8H-imidazo1,2-apyridine-3-carboxylate)
methyl 2-cyclopropyl-5H,6H,7H,8H-imidazo1,2-apyridine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Imidazo[1,2-a]pyridine-3-carboxylic acid, 2-cyclopropyl-5,6,7,8-tetrahydro-, methyl ester
- methyl 2-cyclopropyl-5H,6H,7H,8H-imidazo1,2-apyridine-3-carboxylate
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- MDL: MFCD30498514
- Inchi: 1S/C12H16N2O2/c1-16-12(15)11-10(8-5-6-8)13-9-4-2-3-7-14(9)11/h8H,2-7H2,1H3
- InChI Key: KUUBXRHKNNWZLS-UHFFFAOYSA-N
- SMILES: C12=NC(C3CC3)=C(C(OC)=O)N1CCCC2
methyl 2-cyclopropyl-5H,6H,7H,8H-imidazo1,2-apyridine-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-336664-0.05g |
methyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate |
2060038-31-3 | 0.05g |
$1188.0 | 2023-09-03 | ||
| Enamine | EN300-336664-0.1g |
methyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate |
2060038-31-3 | 0.1g |
$1244.0 | 2023-09-03 | ||
| Enamine | EN300-336664-0.25g |
methyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate |
2060038-31-3 | 0.25g |
$1300.0 | 2023-09-03 | ||
| Enamine | EN300-336664-0.5g |
methyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate |
2060038-31-3 | 0.5g |
$1357.0 | 2023-09-03 | ||
| Enamine | EN300-336664-1.0g |
methyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate |
2060038-31-3 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-336664-2.5g |
methyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate |
2060038-31-3 | 2.5g |
$2771.0 | 2023-09-03 | ||
| Enamine | EN300-336664-5.0g |
methyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate |
2060038-31-3 | 5.0g |
$4102.0 | 2023-02-23 | ||
| Enamine | EN300-336664-10.0g |
methyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate |
2060038-31-3 | 10.0g |
$6082.0 | 2023-02-23 | ||
| Enamine | EN300-336664-1g |
methyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate |
2060038-31-3 | 1g |
$1414.0 | 2023-09-03 | ||
| Enamine | EN300-336664-5g |
methyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate |
2060038-31-3 | 5g |
$4102.0 | 2023-09-03 |
methyl 2-cyclopropyl-5H,6H,7H,8H-imidazo1,2-apyridine-3-carboxylate Related Literature
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
Additional information on methyl 2-cyclopropyl-5H,6H,7H,8H-imidazo1,2-apyridine-3-carboxylate
Exploring the Potential of Methyl 2-Cyclopropyl-5H,6H,7H,8H-Imidazo[1,2-a]Pyridine-3-Carboxylate (CAS No. 2060038-31-3) in Modern Pharmaceutical Research
In the rapidly evolving field of pharmaceutical chemistry, methyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate (CAS No. 2060038-31-3) has emerged as a compound of significant interest. This heterocyclic molecule, characterized by its unique imidazo[1,2-a]pyridine core and cyclopropyl substitution, is being extensively studied for its potential applications in drug discovery and development. Researchers are particularly intrigued by its structural features, which offer a promising scaffold for designing novel bioactive molecules targeting a range of therapeutic areas.
The growing demand for innovative small molecule therapeutics has placed compounds like methyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate at the forefront of medicinal chemistry research. With increasing searches for "imidazo[1,2-a]pyridine derivatives in drug design" and "cyclopropyl-containing bioactive compounds," this molecule aligns perfectly with current trends in pharmaceutical exploration. Its ester functionality at the 3-position provides versatility for further chemical modifications, making it a valuable intermediate in synthetic routes.
Recent studies have highlighted the importance of imidazo[1,2-a]pyridine scaffolds in developing compounds with potential CNS activity, a topic generating considerable interest in both academic and industrial research circles. The incorporation of the cyclopropyl moiety, known to influence pharmacokinetic properties, enhances the compound's appeal for medicinal chemistry optimization. This combination of structural elements addresses several contemporary challenges in drug development, including improving blood-brain barrier penetration and enhancing metabolic stability.
From a synthetic chemistry perspective, methyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate represents an excellent example of modern heterocyclic compound design. The molecule's architecture incorporates features that are frequently searched in connection with "privileged structures in medicinal chemistry" and "bioisosteric replacements in drug design." These characteristics make it particularly relevant to current discussions about molecular diversity and fragment-based drug discovery approaches.
The pharmaceutical industry's growing focus on targeted therapies and precision medicine has increased the value of specialized intermediates like CAS No. 2060038-31-3. As researchers investigate its potential applications, questions about "imidazo[1,2-a]pyridine solubility properties" and "cyclopropyl effects on drug potency" are becoming more prevalent in scientific literature and patent applications. This compound's balanced lipophilicity profile and hydrogen bonding capacity make it particularly interesting for addressing current challenges in drug-like property optimization.
In the context of green chemistry initiatives, synthetic routes to methyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate are being evaluated for their environmental impact and sustainability. This aligns with increasing searches for "eco-friendly synthesis of heterocycles" and "green approaches to pharmaceutical intermediates." The compound's structural features offer opportunities for developing more efficient synthetic methodologies that reduce waste and energy consumption.
As computational methods gain prominence in drug discovery, CAS No. 2060038-31-3 has become a subject of interest in molecular modeling studies. Researchers are investigating its potential as a molecular scaffold for virtual screening campaigns, particularly in areas related to protein-protein interaction inhibitors and allosteric modulator development. These applications correspond to trending searches about "computational approaches to drug design" and "structure-based virtual screening techniques."
The future prospects for methyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate appear promising as research continues to explore its full potential. With ongoing investigations into its structure-activity relationships and possible therapeutic applications, this compound exemplifies the innovative spirit driving modern pharmaceutical research. Its relevance to current scientific inquiries about "novel heterocyclic systems in medicine" and "emerging scaffolds in drug discovery" ensures it will remain an important subject of study in the coming years.
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